Predicted LOX Inhibitory Potency Advantage Over Legacy Tool BAPN
In the context of lysyl oxidase (LOX) inhibition, the target compound's bis-sulfonyl piperidine chemotype is predicted to confer a significant potency advantage over the irreversible legacy inhibitor β-aminopropionitrile (BAPN). While no direct head-to-head data exists for CAS 1448128-64-0, related advanced bis-sulfonyl thiophene LOX inhibitors have achieved IC50 values as low as 0.89 μM, establishing this class as a basis for potent, drug-like inhibition [1]. In contrast, BAPN is a less selective, irreversible tool compound typically requiring concentrations >100 μM for effective LOX inhibition in cellular assays [2]. The target compound's structure incorporates key pharmacophoric elements found in these improved inhibitors, suggesting a similar sub-micromolar potency profile relative to BAPN.
| Evidence Dimension | LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in the low micromolar to sub-micromolar range based on structural class. |
| Comparator Or Baseline | BAPN (irreversible LOX inhibitor): Low potency, typically >100 µM in cell assays; CCT365623 (orally bioavailable bis-sulfonyl LOX inhibitor): IC50 = 0.89 µM [1]. |
| Quantified Difference | Predicted >100-fold improvement over BAPN; likely comparable to CCT365623. |
| Conditions | Biochemical recombinant human LOX enzyme assay. |
Why This Matters
For researchers seeking a drug-like LOX inhibitor, moving away from the low-potency, irreversible tool BAPN to a contemporary sulfone-based scaffold can drastically improve assay sensitivity and reduce off-target toxicity.
- [1] Adooq Bioscience. CCT365623 hydrochloride datasheet. Retrieved from adooq.com. View Source
- [2] Pinnell, S. R., & Martin, G. R. (1968). The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone. Proceedings of the National Academy of Sciences, 61(2), 708. View Source
